1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid is a complex organic compound with a unique structure that includes an anthracene core substituted with amino and carboxylic acid groups.
Preparation Methods
The synthesis of 1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Substitution Reactions:
Oxidation and Carboxylation: The final steps involve oxidation to introduce the dioxo groups and carboxylation to add the carboxylic acid functionality.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Scientific Research Applications
1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other anthracene derivatives with different substituents. For example:
- 1-Amino-4-[(4-methylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid
- 1-Amino-4-[(4-ethylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid Compared to these compounds, 1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid has unique properties due to the butyl group, which can influence its solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C25H22N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-amino-4-(4-butylanilino)-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C25H22N2O4/c1-2-3-6-14-9-11-15(12-10-14)27-19-13-18(25(30)31)22(26)21-20(19)23(28)16-7-4-5-8-17(16)24(21)29/h4-5,7-13,27H,2-3,6,26H2,1H3,(H,30,31) |
InChI Key |
CQADIGQTSBDZKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C(=C(C(=C2)C(=O)O)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.